

# A Comprehensive Technical Guide to the Chemical and Physical Properties of Methylatropine Bromide

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## Compound of Interest

Compound Name: Methylatropine bromide

Cat. No.: B1665316

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This technical guide provides an in-depth overview of the core chemical, physical, and pharmacological properties of **Methylatropine bromide** (CAS 2870-71-5). The information is presented to support research, development, and quality control activities involving this compound.

## Chemical and Physical Properties

**Methylatropine bromide** is a quaternary ammonium salt of atropine.<sup>[1][2]</sup> Its permanent positive charge significantly influences its physical properties, particularly its solubility and membrane permeability.<sup>[3]</sup> Unlike its parent compound, atropine, its quaternary structure limits its ability to cross the blood-brain barrier, making it a peripherally acting muscarinic antagonist.

## Quantitative Physicochemical Data

The key quantitative properties of **Methylatropine bromide** are summarized in the tables below.

Table 1: Chemical Identity

Property	Value	Source
IUPAC Name	[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide	[4]
CAS Number	2870-71-5	[2][5][6]
Molecular Formula	C <sub>18</sub> H <sub>26</sub> BrNO <sub>3</sub>	[1][2]
Molecular Weight	384.31 g/mol	[1][2][6]
Synonyms	Atropine methyl bromide, Atropine methobromide	[4]

Table 2: Physical and Pharmacological Properties

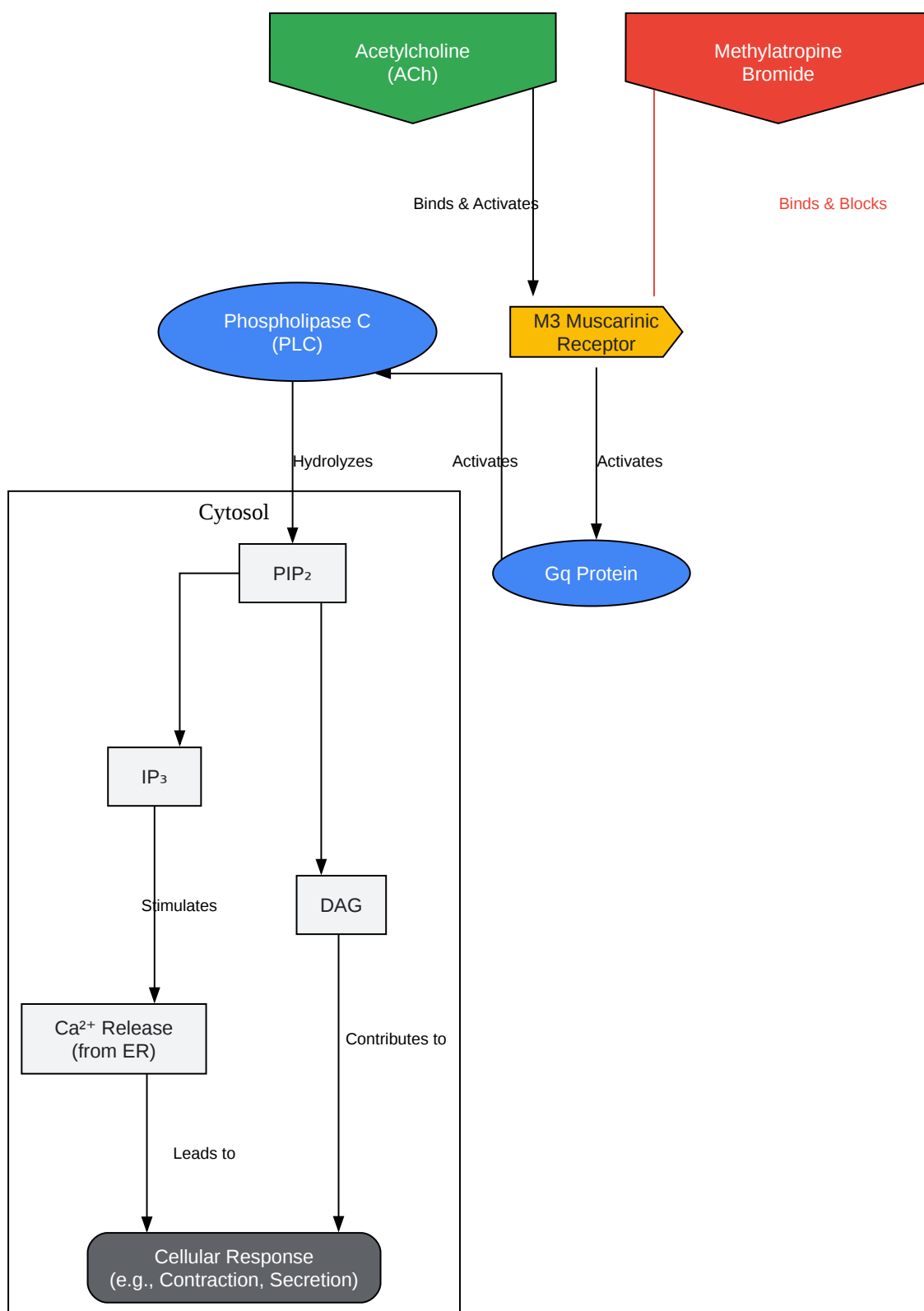
Property	Value	Conditions / Notes	Source
Appearance	White to Off-white Solid / Crystalline Powder	---	[1][2]
Melting Point	222 - 223 °C	---	[2]
Water Solubility	10 mg/mL	---	[5]
Other Solubilities	Readily soluble in alcohol; Insoluble in ether.	---	[7]
pKa	Not Applicable	As a quaternary ammonium salt, it is permanently charged and its state is independent of pH.	[3]
LogP	Not Applicable	The permanent charge makes the compound highly hydrophilic, rendering the octanol-water partition coefficient an unsuitable descriptor.	[8][9]
IC <sub>50</sub>	< 0.1 nM	Radioligand binding assay against muscarinic acetylcholine receptors (mAChR).	[5]

## Mechanism of Action: Muscarinic Antagonism

**Methylatropine bromide** functions as a potent competitive antagonist at muscarinic acetylcholine receptors (mAChRs). [1][2] It non-selectively blocks all subtypes of muscarinic receptors (M1-M5). In peripheral tissues, many of the effects of acetylcholine (ACh), such as smooth muscle contraction and glandular secretion, are mediated by the M3 receptor subtype.

The M3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq protein pathway.

By binding to the M3 receptor, **Methylatropine bromide** prevents ACh from initiating the downstream signaling cascade. This blockade inhibits the activation of Phospholipase C (PLC), which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into the secondary messengers inositol 1,4,5-trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). The absence of IP<sub>3</sub> prevents the release of calcium (Ca<sup>2+</sup>) from intracellular stores, leading to the relaxation of smooth muscle and a reduction in secretions.



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Fig. 1: Signaling pathway of **Methylatropine bromide** as an M3 muscarinic receptor antagonist.

## Experimental Protocols

The following sections detail standardized methodologies for determining key physical properties of **Methylatropine bromide**.

### Melting Point Determination (Capillary Method)

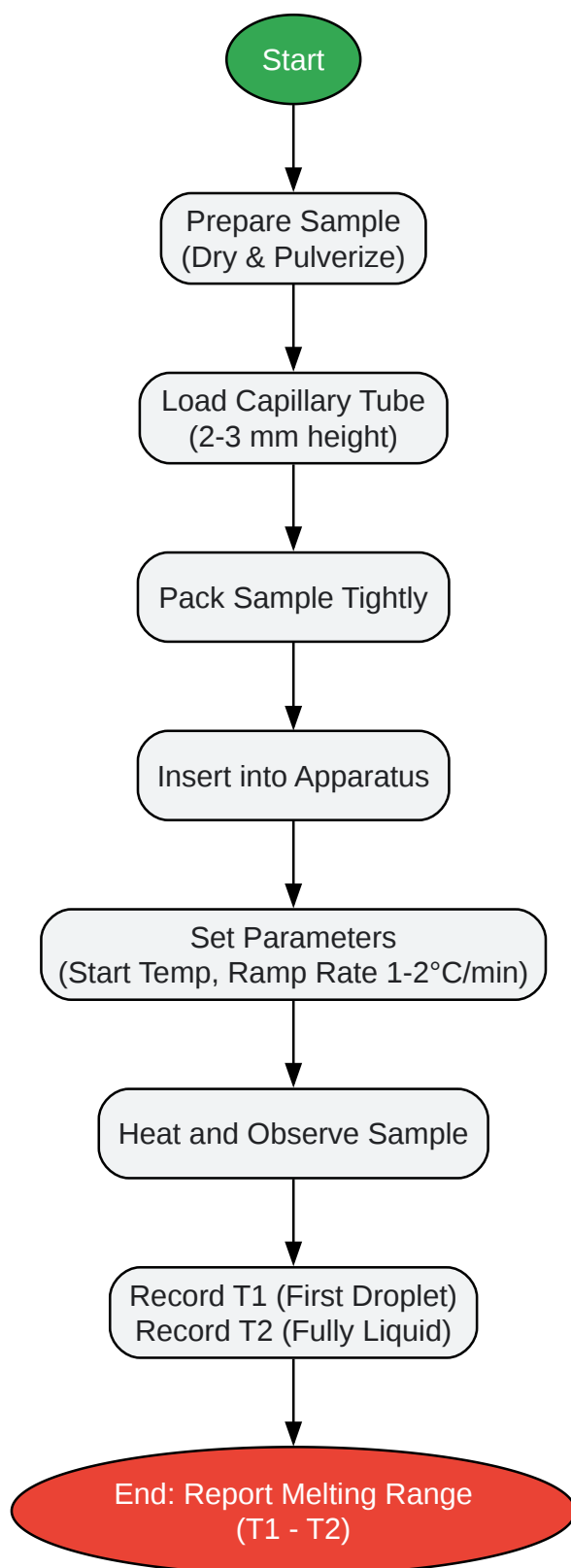
This protocol describes the determination of the melting point range of a solid crystalline substance using a digital melting point apparatus. The melting range is a key indicator of purity.

**Principle:** A small, finely powdered sample is heated at a controlled rate. The temperature at which the substance begins to melt (first appearance of liquid) and the temperature at which it becomes completely liquid are recorded to define the melting range. Pure substances typically exhibit a sharp melting range (0.5-1.0°C).

**Methodology:**

- **Sample Preparation:**
  - Ensure the **Methylatropine bromide** sample is completely dry, for instance by drying in a vacuum desiccator over a drying agent.
  - Place a small amount of the sample on a clean, dry surface (e.g., a watch glass).
  - Thoroughly crush the crystalline solid into a fine powder using a spatula or mortar and pestle.
- **Capillary Tube Loading:**
  - Take a glass capillary tube (sealed at one end).
  - Press the open end of the tube into the powdered sample until a small amount of solid enters the tube.
  - Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.

- To achieve tight packing, drop the capillary tube, sealed-end down, several times through a long, narrow glass tube (approx. 1 meter) onto the benchtop.
- The final packed sample height should be between 2-3 mm.
- Measurement:
  - Insert the packed capillary tube into the heating block of the melting point apparatus.
  - Rapid Preliminary Test (Optional but Recommended): Set a fast ramp rate (e.g., 10-20°C/minute) to quickly determine an approximate melting temperature.
  - Accurate Measurement: Allow the apparatus to cool to at least 15-20°C below the approximate melting point found.
  - Prepare a new capillary tube with the sample.
  - Set the start temperature to ~15°C below the expected melting point (e.g., ~205°C).
  - Set a slow ramp rate of 1-2°C per minute to ensure thermal equilibrium.
  - Observe the sample through the magnified viewfinder.
  - Record the temperature ( $T_1$ ) at which the first drop of liquid becomes visible.
  - Record the temperature ( $T_2$ ) when the entire sample has transformed into a clear liquid.
  - The melting range is reported as  $T_1 - T_2$ .
  - Perform the measurement in duplicate or triplicate to ensure reproducibility.



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Fig. 2: Experimental workflow for capillary melting point determination.



## Water Solubility Determination (Shake-Flask Method)

This protocol is based on the OECD Test Guideline 105 and is suitable for substances with a solubility greater than  $10^{-2}$  g/L.

Principle: A surplus amount of the solid substance is agitated in water at a constant temperature for a sufficient period to reach equilibrium (saturation). After phase separation, the concentration of the substance in the aqueous phase is determined by a suitable analytical method, which represents its water solubility.

### Methodology:

- Preliminary Test:
  - Add approximately 0.1 g of **Methylatropine bromide** to a 10 mL volumetric flask.
  - Add water in stepwise portions (e.g., 1 mL, then 2 mL, etc.), shaking vigorously for 10 minutes after each addition.
  - Visually inspect for undissolved solid. This test provides a rough estimate of solubility to inform the definitive experiment.
- Definitive Experiment (Equilibration):
  - Prepare at least three glass vessels (e.g., flasks with ground-glass stoppers or centrifuge tubes) with a means for agitation (e.g., magnetic stir bars).
  - Weigh an amount of **Methylatropine bromide** into each vessel that is in excess of the amount expected to dissolve (e.g., 5-fold the estimated amount from the preliminary test).
  - Add a known volume of purified water (e.g., deionized or distilled) to each vessel.
  - Place the vessels in a constant temperature bath or incubator set to the desired temperature (e.g.,  $20 \pm 0.5$  °C).
  - Agitate the vessels at a constant speed for a period sufficient to reach equilibrium. A 24-hour period is typically adequate. To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h) until the measured concentration is constant.

- Phase Separation:
  - After equilibration, cease agitation and allow the vessels to stand in the constant temperature bath for at least 24 hours to allow undissolved solid to settle.
  - To ensure complete removal of suspended microparticles, centrifugation of an aliquot of the aqueous phase in a temperature-controlled centrifuge is highly recommended.
- Analysis:
  - Carefully withdraw an aliquot from the clear, supernatant aqueous phase.
  - Determine the concentration of **Methylatropine bromide** in the aliquot using a validated analytical method (e.g., HPLC-UV, LC-MS).
  - The average concentration from the replicate vessels is reported as the water solubility at the specified temperature.

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